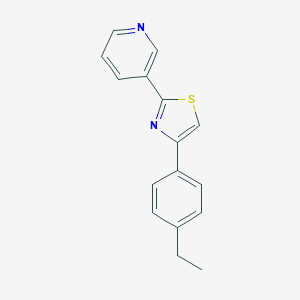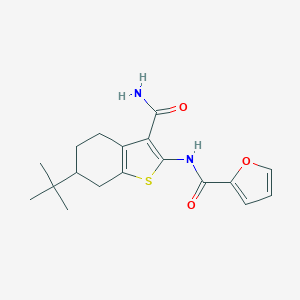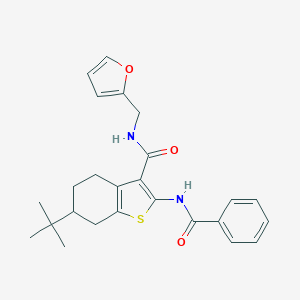
Cambridge id 6591299
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6591299 is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and researchers are exploring its properties and potential uses in depth.
Mécanisme D'action
The exact mechanism of action of Cambridge id 6591299 is not fully understood, but researchers believe that it works by inhibiting certain enzymes and proteins in the body. This leads to a decrease in inflammation and a reduction in the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that Cambridge id 6591299 has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cambridge id 6591299 in lab experiments is its versatility. It can be used in a wide range of experiments, and its effects can be easily measured. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, and its synthesis method is not publicly available.
Orientations Futures
There are many potential future directions for research on Cambridge id 6591299. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent. Researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the potential uses of Cambridge id 6591299 are vast, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Cambridge id 6591299 is synthesized using a multi-step process that involves the use of various reagents and catalysts. The exact synthesis method is not publicly available, but researchers have reported that the compound can be obtained through a series of reactions that involve the use of organic solvents, acids, and bases.
Applications De Recherche Scientifique
Cambridge id 6591299 has been studied extensively for its potential applications in the field of medicine. Researchers have found that this compound has antimicrobial, anti-inflammatory, and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H14N2S |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4-(4-ethylphenyl)-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C16H14N2S/c1-2-12-5-7-13(8-6-12)15-11-19-16(18-15)14-4-3-9-17-10-14/h3-11H,2H2,1H3 |
Clé InChI |
RRFBLZQGRMOKLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)